1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane

描述

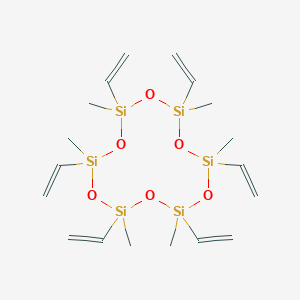

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is a cyclic organosilicon compound with the molecular formula C18H36O6Si6. It is characterized by its six silicon atoms, each bonded to a methyl and a vinyl group, forming a hexagonal ring structure. This compound is notable for its unique chemical properties and its applications in various fields, including materials science and industrial chemistry .

准备方法

Synthetic Routes and Reaction Conditions: 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane can be synthesized through the hydrolysis and condensation of organosilicon precursors. A common method involves the use of hexamethylcyclotrisiloxane and vinyltrichlorosilane under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the hydrolysis and subsequent condensation reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation processes. These processes are carried out in specialized reactors designed to handle the volatile and reactive nature of the organosilicon intermediates. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

化学反应分析

Types of Reactions: 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form saturated siloxane derivatives.

Substitution: The vinyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Saturated siloxanes.

Substitution: Various organosilicon derivatives depending on the nucleophile used

科学研究应用

The compound 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is a cyclic organosilicon compound that has garnered attention in various scientific and industrial applications. This article explores its applications across different fields, supported by relevant data and case studies.

Properties

This compound exhibits notable thermal stability and mechanical properties due to the presence of silicon-oxygen bonds. It also demonstrates excellent compatibility with organic materials and can be modified for various applications.

Material Science

- Silicone Elastomers : The compound is used in the formulation of silicone elastomers that require enhanced flexibility and durability. Its incorporation improves the mechanical properties of the elastomer matrix.

- Coatings : It serves as a key ingredient in high-performance coatings that need to withstand harsh environmental conditions. The vinyl groups facilitate cross-linking during curing processes, leading to robust films.

Electronics

- Dielectric Materials : In electronic applications, the compound is utilized as a dielectric material in capacitors due to its low dielectric constant and high thermal stability. This makes it suitable for high-frequency applications.

- Encapsulation : It is also employed in encapsulating sensitive electronic components to protect against moisture and mechanical stress.

Biomedical Applications

- Drug Delivery Systems : The versatility of the compound allows it to be used in drug delivery systems where controlled release of therapeutic agents is required. Its biocompatibility is a significant advantage in this field.

- Tissue Engineering : Research has shown that modified versions of this compound can be used in scaffolds for tissue engineering due to their favorable interaction with biological tissues.

Photovoltaics

- Solar Cell Manufacturing : The compound has potential applications in the production of solar cells where it can be used as part of the polymer matrix that binds photovoltaic materials together.

Case Study 1: Silicone Elastomers

A study conducted by researchers at a leading materials science institute evaluated the performance of silicone elastomers incorporating this compound. The results indicated a significant improvement in tensile strength and elongation at break compared to traditional formulations.

Case Study 2: Drug Delivery

In a biomedical research project published in a peer-reviewed journal, scientists explored the use of this compound in drug delivery systems targeting cancer cells. The findings demonstrated enhanced drug loading capacity and controlled release profiles over extended periods.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Material Science | Silicone Elastomers | Improved flexibility and durability |

| Electronics | Dielectric Materials | Low dielectric constant; thermal stability |

| Biomedical | Drug Delivery Systems | Biocompatibility; controlled release |

| Photovoltaics | Solar Cell Manufacturing | Enhanced binding properties for photovoltaic materials |

作用机制

The mechanism of action of 1,3,5,7,9,11-hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and reactivity. The vinyl groups provide sites for further chemical modifications, allowing the compound to participate in various polymerization and cross-linking reactions. These properties make it a versatile building block in the synthesis of complex organosilicon structures .

相似化合物的比较

1,3,5,7,9,11-Hexamethylcyclohexasiloxane: Lacks the vinyl groups, making it less reactive in certain chemical reactions.

Octamethylcyclotetrasiloxane: Smaller ring structure with different physical and chemical properties.

Decamethylcyclopentasiloxane: Intermediate ring size with unique applications in personal care products

Uniqueness: 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is unique due to its combination of methyl and vinyl groups, which provide a balance of stability and reactivity. This makes it particularly valuable in applications requiring both chemical resistance and the ability to undergo further functionalization .

生物活性

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is a siloxane compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclic siloxane structure with multiple vinyl and methyl groups. This configuration contributes to its stability and versatility in applications ranging from cosmetics to pharmaceuticals.

Biological Activity Overview

Research indicates that siloxanes can exhibit various biological activities including:

- Endocrine Disruption : Some studies suggest that certain siloxanes may interfere with endocrine functions. This is particularly relevant for cyclic siloxanes like D4 and D5, which have been shown to have estrogenic effects .

- Toxicity Profiles : The toxicity of siloxanes varies significantly based on their structure. For instance, while some siloxanes display low acute toxicity (e.g., HMDS), chronic exposure has been linked to liver and lung toxicity in animal studies .

- Environmental Persistence : Siloxanes are known for their stability and persistence in the environment. Their degradation products can also pose ecological risks .

Case Study 1: Endocrine Disruption

A study evaluated the endocrine-disrupting potential of various siloxanes including hexamethylcyclotrisiloxane (D3) and decamethylcyclopentasiloxane (D5). Results indicated that D4 could impair fertility through indirect mechanisms affecting hormonal surges necessary for ovulation .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving HMDS and other related compounds, it was found that repeated exposure led to significant liver enzyme induction. This suggests a potential for hepatotoxicity with chronic exposure .

Table 1: Summary of Toxicological Data for Siloxanes

| Compound | Acute Toxicity | Chronic Toxicity | Endocrine Disruption | Environmental Persistence |

|---|---|---|---|---|

| D4 | Low | Liver toxicity | Yes | High |

| D5 | Low | Lung toxicity | Yes | High |

| HMDS | Low | Kidney toxicity | No | Moderate |

The biological activity of siloxanes is primarily attributed to their interaction with biological membranes and proteins. Their lipophilic nature allows them to integrate into lipid bilayers, potentially disrupting cellular functions. The estrogenic activity observed in certain compounds is thought to arise from their ability to mimic natural hormones .

属性

IUPAC Name |

2,4,6,8,10,12-hexakis(ethenyl)-2,4,6,8,10,12-hexamethyl-1,3,5,7,9,11-hexaoxa-2,4,6,8,10,12-hexasilacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6Si6/c1-13-25(7)19-26(8,14-2)21-28(10,16-4)23-30(12,18-6)24-29(11,17-5)22-27(9,15-3)20-25/h13-18H,1-6H2,7-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLPYWQTHJDXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939677 | |

| Record name | 2,4,6,8,10,12-Hexaethenyl-2,4,6,8,10,12-hexamethylcyclohexasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18304-82-0 | |

| Record name | 2,4,6,8,10,12-Hexaethenyl-2,4,6,8,10,12-hexamethylcyclohexasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18304-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018304820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8,10,12-Hexaethenyl-2,4,6,8,10,12-hexamethylcyclohexasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5,7,9,11-hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。